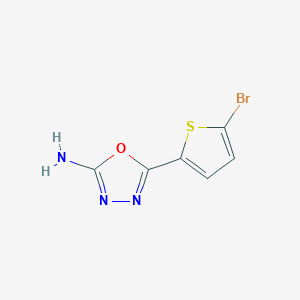

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJZZNUHCSAJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592504 | |

| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016734-35-2 | |

| Record name | 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from 5-bromothiophene-2-carboxylic acid, proceeding through the key intermediate 5-bromothiophene-2-carbohydrazide, and culminating in a cyclization reaction with cyanogen bromide. We elucidate the rationale behind the chosen synthetic strategy and provide a detailed, step-by-step experimental protocol. Furthermore, this guide outlines a full suite of analytical techniques for structural confirmation and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). The significance of the title compound as a versatile scaffold for drug discovery, enabled by the synthetically tractable bromine handle, is also discussed.

Introduction: The Scientific Rationale

The 1,3,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties[1][2]. Its metabolic stability and ability to act as a bioisostere for ester and amide functionalities make it an attractive moiety for drug design. When coupled with a thiophene ring, another heterocycle known for its diverse pharmacological profile, the resulting molecular framework presents a compelling target for novel therapeutic development[3].

The title compound, this compound, strategically incorporates three key features:

-

The 1,3,4-Oxadiazole Core: Provides the foundational structure associated with broad biological activity.

-

The 2-Amino Group: Offers a crucial point for further derivatization, allowing for the exploration of structure-activity relationships (SAR) through the formation of amides, ureas, or Schiff bases[4].

-

The 5-Bromothiophene Moiety: Not only contributes to the overall pharmacological profile but also serves as a versatile synthetic handle. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse aryl or alkyl substituents to finely tune the molecule's properties[5][6].

This guide provides researchers and drug development professionals with the essential knowledge to reliably synthesize, purify, and characterize this valuable chemical building block.

Synthesis Methodology

The synthesis of this compound is efficiently achieved through a two-step process. The retrosynthetic analysis identifies 5-bromothiophene-2-carbohydrazide as the pivotal intermediate, which is subsequently cyclized to form the desired 1,3,4-oxadiazole ring.

Caption: Retrosynthetic analysis of the target compound.

Step 1: Synthesis of 5-Bromothiophene-2-carbohydrazide

The initial step involves the conversion of a carboxylic acid derivative into a hydrazide. This is a classic and reliable transformation in organic synthesis. While the carboxylic acid can be used directly, the reaction often proceeds more cleanly and in higher yield through an ester intermediate, which is less prone to side reactions with hydrazine.

-

Causality: The esterification of 5-bromothiophene-2-carboxylic acid using methanol with an acid catalyst (e.g., H₂SO₄) converts the hydroxyl group of the carboxylic acid into a better leaving group (methoxy group), facilitating nucleophilic acyl substitution by hydrazine[5][7]. Hydrazinolysis is the subsequent reaction where the highly nucleophilic hydrazine displaces the methoxy group to form the stable carbohydrazide intermediate[3].

Experimental Protocol: 5-Bromothiophene-2-carbohydrazide

-

Esterification: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product (methyl 5-bromothiophene-2-carboxylate) with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be used directly in the next step.

-

Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0 eq) and reflux the mixture for 6-8 hours.

-

Cool the reaction mixture in an ice bath. The solid product, 5-bromothiophene-2-carbohydrazide, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide intermediate[3][7].

Step 2: Synthesis of this compound

The formation of the 2-amino-1,3,4-oxadiazole ring is achieved via an oxidative cyclization reaction. The use of cyanogen bromide (BrCN) is an effective method for this transformation.

-

Mechanism Insight: The nitrogen of the terminal -NH₂ group in the carbohydrazide acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazide attacks the newly formed nitrile carbon. Subsequent dehydration and loss of HBr yield the stable aromatic 1,3,4-oxadiazole ring.

Experimental Protocol: this compound

-

Dissolve 5-bromothiophene-2-carbohydrazide (1.0 eq) in an appropriate solvent such as ethanol or methanol (15 volumes).

-

Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reflux the reaction mixture for 3-5 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

-

Add cold water to the residue, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with water to remove any unreacted cyanogen bromide and salts.

-

Recrystallize the crude product from ethanol to afford pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are expected for this compound.

| Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | A sharp melting point is indicative of high purity. |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch of amine), ~1650 (C=N stretch), ~1550 (N-H bend), ~1100 & ~1020 (C-O-C stretch of oxadiazole), ~700-800 (C-S & C-Br vibrations). Absence of hydrazide C=O stretch (~1680 cm⁻¹) is critical.[1][8] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.5-7.8 (s, 2H, -NH₂), ~7.4 (d, 1H, Thiophene-H), ~7.2 (d, 1H, Thiophene-H). The two thiophene protons will appear as doublets due to coupling. The amine protons typically appear as a broad singlet. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (Oxadiazole C-2), ~158 (Oxadiazole C-5), ~135-115 (Four carbons of the thiophene ring). |

| Mass Spec. (ESI-MS) | Molecular ion peaks at m/z corresponding to [M+H]⁺ and [M+2+H]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. |

Applications in Drug Discovery and Chemical Synthesis

The title compound is not merely a synthetic curiosity but a highly valuable platform for further chemical exploration.

-

Scaffold for Library Synthesis: The primary amine group is a versatile functional handle. It can be readily acylated, sulfonylated, or reacted with isocyanates to produce a diverse library of N-substituted derivatives[4][9]. This allows for a systematic investigation of how different substituents at this position affect biological activity.

-

Advanced Intermediate via Cross-Coupling: The C-Br bond on the thiophene ring is a prime site for palladium-catalyzed cross-coupling reactions[5]. This enables the introduction of a vast array of functionalities, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space that can be explored from this single precursor. This strategy is fundamental in modern medicinal chemistry for optimizing lead compounds.

Caption: Synthetic utility of the title compound.

Conclusion

This guide has detailed a reliable and efficient synthetic route for this compound, a compound with high potential in the field of drug discovery. The straightforward two-step synthesis, coupled with clear protocols for characterization, makes this molecule readily accessible to researchers. Its dual functional handles—the reactive amine and the versatile bromine atom—establish it as a powerful intermediate for the creation of extensive compound libraries aimed at discovering next-generation therapeutic agents.

References

-

Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55. Available from: [Link]

-

Makwana, H., et al. (2014). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives. International Letters of Chemistry Physics and Astronomy, 33, 99-105. Available from: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, M. (2009). Flash preparation of carbenoids: A different performance of cyanogen bromide. Arkivoc, (11), 249-261. Available from: [Link]

-

Al-blewi, F. F., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Molecules, 25(8), 1888. Available from: [Link]

-

Chemsrc. 5-Bromothiophene-2-carbohydrazide | CAS#:98027-27-1. Available from: [Link]

-

Wroblewska, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7659. Available from: [Link]

-

Wroblewska, A., & Staszewska-Krajewska, O. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. Available from: [Link]

-

Ali, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2022. Available from: [Link]

-

Makwana, H. (2014). Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. International Journal of ChemTech Research. Available from: [Link]

-

Sangapure, S. S., & Agasimundin, Y. S. (1987). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 26B, 886-889. Available from: [Link]

-

Kulkarni, S. K., et al. (2012). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. Rasayan Journal of Chemistry, 5(3), 321-328. Available from: [Link]

-

Al-Amiery, A. A., et al. (2013). ¹H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available from: [Link]

-

Le, T. V., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Tetrahedron Letters, 47(24), 4079-4081. Available from: [Link]

-

Husain, A., et al. (2008). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 527-532. Available from: [Link]

-

Jamshaid, M., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Tropical Journal of Pharmaceutical Research, 13(10), 1649-1656. Available from: [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]

-

Shruthi, S., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Serbian Chemical Society, 81(10), 1145-1157. Available from: [Link]

-

Khan, K. M., et al. (2014). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available from: [Link]

-

Alshammari, M. B., et al. (2022). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]

-

Tarafder, M. T. H., et al. (2014). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o880. Available from: [Link]

-

G., S., et al. (2022). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. JETIR, 9(6). Available from: [Link]

-

Staszewska-Krajewska, O., & Wroblewska, A. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6245. Available from: [Link]

Sources

- 1. isca.me [isca.me]

- 2. jchemrev.com [jchemrev.com]

- 3. Buy 5-Bromothiophene-2-carbohydrazide | 98027-27-1 [smolecule.com]

- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

Spectroscopic Analysis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine: A Predictive Guide to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine. As a molecule of interest in medicinal chemistry and materials science, definitive structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple data repository. It explains the causal relationships between the molecule's structure and its spectral output across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While primary experimental data for this specific molecule is not yet widely published, this guide synthesizes data from closely related, structurally analogous compounds and foundational spectroscopic principles to provide a robust, predictive framework for its characterization. All protocols and interpretations are designed to be self-validating, ensuring researchers can confidently identify and verify the compound.

Introduction

The confluence of thiophene and 1,3,4-oxadiazole rings in a single molecular scaffold has garnered significant attention in the field of medicinal chemistry. These five-membered heterocycles are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active agents, demonstrating antibacterial, antifungal, and anti-inflammatory properties.[1] The title compound, this compound, combines these two key moieties and is further functionalized with a bromine atom and an amine group, offering multiple sites for further synthetic modification and biological interaction.

Accurate and unambiguous structural elucidation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are critical. Spectroscopic analysis provides a non-destructive and highly informative method to confirm molecular identity, purity, and connectivity. This guide details the expected spectroscopic signatures of the title compound, providing a benchmark for researchers engaged in its synthesis and application.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is essential for the correct assignment of spectroscopic signals, particularly in NMR. The structure below is presented with a conventional numbering system that will be used for all subsequent spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Integrated Spectroscopic Workflow

The confirmation of the target compound relies on an integrated approach where each technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and elemental composition.

Figure 2: Workflow for the spectroscopic validation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the proton environment in the molecule. The spectrum is predicted to be relatively simple, showing signals for the thiophene protons and the amine protons.

Experimental Protocol

A standard protocol for data acquisition would involve dissolving 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is strategic; its ability to form hydrogen bonds will slow the exchange rate of the amine protons, often allowing them to be observed as a distinct, albeit sometimes broad, signal. Spectra should be acquired on a 400 MHz or higher field instrument to ensure adequate signal resolution.

Predicted Data and Interpretation

The aromatic region will be dominated by the two protons on the thiophene ring. The amine protons are expected to appear as a broad singlet that is exchangeable with D₂O.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale and Authoritative Comparison |

| ~7.65 | Doublet (d) | 1H | H4' | The proton adjacent to the bromine atom is expected to be deshielded. In a similar structure, 2-{[...]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole}, this proton appears as a doublet at 7.63 ppm.[2] |

| ~7.45 | Doublet (d) | 1H | H3' | This proton will couple with H4' (J ≈ 4.0 Hz), appearing slightly upfield. This is consistent with data from related 5-bromothiophene derivatives.[2] |

| ~7.50 | Broad Singlet (br s) | 2H | -NH₂ | The amine protons on a 1,3,4-oxadiazole ring are typically observed in this region. The signal's broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube. |

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule, including the quaternary carbons of the heterocyclic rings which are not visible in the ¹H NMR spectrum.

Experimental Protocol

Using the same sample prepared for ¹H NMR, a proton-decoupled ¹³C NMR spectrum should be acquired. A sufficient number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope.

Predicted Data and Interpretation

Six distinct carbon signals are anticipated. The two carbons of the oxadiazole ring are expected at the most downfield positions, followed by the four carbons of the bromothiophene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Comparison |

| ~163 | C2 | The carbon atom of the oxadiazole ring bonded to the amine group. Carbons in 1,3,4-oxadiazole rings typically appear in the 155-165 ppm range.[3][4] |

| ~160 | C5 | The carbon atom of the oxadiazole ring bonded to the thiophene ring. In a related compound, this carbon appears at 160.89 ppm.[2] |

| ~132 | C2' | The thiophene carbon attached to the oxadiazole ring. This assignment is based on data from analogous structures containing the 2-(1,3,4-oxadiazol-2-yl)thiophene moiety.[1] |

| ~131 | C4' | The thiophene carbon adjacent to the bromine atom. Its chemical shift is consistent with published data for similar brominated thiophenes.[2] |

| ~126 | C3' | The protonated thiophene carbon.[2] |

| ~118 | C5' | The thiophene carbon directly bonded to the bromine atom. The strong shielding effect of bromine results in an upfield shift for the directly attached carbon. This is a well-documented effect in halobenzene systems.[5] |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is highly specific to the compound's structure.

Experimental Protocol

The spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an attenuated total reflectance (ATR) accessory.

Predicted Data and Interpretation

The IR spectrum will be characterized by the N-H stretching of the primary amine, along with vibrations from the C=N and C-O-C bonds within the oxadiazole ring and the thiophene ring system.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparison |

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | This two-band feature is the hallmark of a primary amine. Similar N-H stretches are observed in other 2-amino-1,3,4-oxadiazole derivatives.[6] |

| ~1640 | C=N Stretch | Oxadiazole Ring | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic core is a strong and characteristic absorption.[7] |

| ~1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group. |

| 1480 - 1400 | C=C Aromatic Stretch | Thiophene Ring | These absorptions are characteristic of aromatic ring systems.[8] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Oxadiazole Ring | The ether-like linkage within the oxadiazole ring gives rise to a strong, characteristic band in this region.[4] |

| ~820 | C-H Out-of-plane Bending | 2,5-disubstituted thiophene | This band is typical for the substitution pattern on the thiophene ring. |

| 700 - 600 | C-Br Stretch | Bromo-thiophene | The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum. |

Table 3: Predicted Characteristic IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this molecule, MS is particularly powerful due to the unique isotopic signature of bromine.

Experimental Protocol

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI is a soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Predicted Data and Interpretation

The most telling feature will be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two prominent peaks for any bromine-containing fragment: the M⁺ peak and an M+2 peak of nearly equal intensity.

-

Calculated Monoisotopic Mass: 258.9422 g/mol (for C₆H₄⁷⁹BrN₃OS)

-

Expected [M+H]⁺ ions:

-

m/z = 259.9495 (for ⁷⁹Br isotope)

-

m/z = 261.9475 (for ⁸¹Br isotope)

-

The observation of this pair of ions, separated by 2 m/z units and with approximately equal intensity, is definitive proof of the presence of a single bromine atom in the molecule.[2]

Figure 3: Predicted major fragmentation pathways for the title compound in ESI-MS/MS.

Summary and Conclusion

The structural confirmation of this compound can be confidently achieved through a coordinated application of modern spectroscopic techniques. This guide establishes a robust predictive framework based on established principles and data from closely related compounds.

-

¹H NMR will confirm the 2,5-disubstituted thiophene ring via two characteristic doublets and the presence of the amine group through a D₂O-exchangeable signal.

-

¹³C NMR will identify all six unique carbon environments, including the key quaternary carbons of the oxadiazole ring.

-

IR Spectroscopy will provide definitive evidence for the primary amine (-NH₂) and the C=N and C-O-C functionalities of the oxadiazole core.

-

Mass Spectrometry will verify the molecular weight and, most critically, confirm the presence of a single bromine atom through its characteristic [M]⁺ and [M+2]⁺ isotopic pattern of nearly equal intensity.

By comparing experimental results to the benchmarks detailed in this guide, researchers can achieve unambiguous structural validation, a critical step in the advancement of their scientific and developmental objectives.

References

-

Namratha B., Shetty Nitinkumar S., D'Souza Janice N. and Gaonkar Santosh L. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.

-

Al-Wahaibi, L. H., Kumar, N. S., El-Emam, A. A., et al. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 621-623.

-

JETIR (2020). Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. Journal of Emerging Technologies and Innovative Research, 7(8).

-

Gim, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7824.

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). ¹H NMR spectrum of compound 4. ResearchGate.

-

Gim, B., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health.

-

Yu, J., et al. (2012). 5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole. Acta Crystallographica Section E, 68(Pt 6), o1383.

-

Prasanna, B. K., et al. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate.

-

Riaz, M., et al. (2017). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 39(2), 253-260.

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data.

-

Arshad, F., et al. (2014). Selected infrared data of 5-substituted-1,3,4-oxadiazolyl-2-thiocarbamates. ResearchGate.

-

Wyrzykiewicz, T. K., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health.

-

ResearchGate (2022). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Mironov, V. F., et al. (2017). Supporting Information: Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation. Beilstein Journals.

-

Jabeen, A., et al. (2015). 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. Pakistan Journal of Pharmaceutical Sciences, 28(1), 141-146.

-

Pospisilova, B., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2110.

-

The Royal Society of Chemistry. VI. ¹H and ¹³C NMR Spectra.

-

Onkol, T., et al. (2008). 5-Furan-2yl[1][9][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][10]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 13(5), 1031-1039.

-

Selva, A., et al. (1974). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Organic Mass Spectrometry, 9(1), 1161-1167.

-

ResearchGate (2022). Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2.

-

Hussain, A., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Chemical Society of Pakistan, 42(3), 424-431.

-

Gim, B., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7682.

Sources

- 1. isca.me [isca.me]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. jetir.org [jetir.org]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities and its role as a bioisostere of amides and esters. When functionalized with a thiophene ring, another critical pharmacophore known for a wide spectrum of biological effects, the resulting heterocyclic system presents a compelling starting point for drug discovery programs.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of a novel derivative, 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine . As pre-clinical development is critically dependent on a thorough understanding of a compound's fundamental characteristics, this document outlines the imperative experimental protocols for its synthesis, structural elucidation, and physicochemical characterization. We delve into the causality behind experimental choices, presenting a self-validating framework for researchers to generate reliable and reproducible data.

Introduction and Rationale

The convergence of the 1,3,4-oxadiazole and thiophene ring systems has yielded compounds with significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The title compound, this compound, incorporates several key features:

-

1,3,4-Oxadiazole Core: A five-membered aromatic ring that is thermally stable and participates in hydrogen bonding, contributing to receptor affinity.

-

2-Amino Substitution: Provides a crucial site for hydrogen bonding and a handle for further synthetic derivatization.

-

5-Bromothiophene Moiety: The bromine atom can serve as a synthetic handle for further modifications via cross-coupling reactions and can also enhance biological activity through halogen bonding. The thiophene ring itself is a versatile pharmacophore.[1]

A comprehensive characterization of this molecule's physicochemical properties is the foundational step in any drug development cascade. Properties such as solubility, lipophilicity, and stability are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[2] This guide provides the methodological blueprint for such a characterization.

Synthesis and Structural Elucidation

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented, often proceeding through the oxidative cyclization of an appropriate semicarbazone or thiosemicarbazide precursor.[3][4][5] The proposed synthetic pathway for the title compound is designed for efficiency and scalability.

Proposed Synthetic Protocol

The synthesis is envisioned as a two-step process starting from 5-bromo-2-thiophenecarboxaldehyde.

Step 1: Synthesis of (E)-2-((5-bromothiophen-2-yl)methylene)hydrazine-1-carboxamide (Semicarbazone Intermediate)

-

Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a 1:1 mixture of ethanol and water.

-

To this solution, add 5-bromo-2-thiophenecarboxaldehyde (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.

Step 2: Oxidative Cyclization to this compound

-

Suspend the semicarbazone intermediate (1.0 equivalent) in glacial acetic acid.

-

Add a solution of bromine (1.1 equivalents) in acetic acid dropwise while stirring. An alkaline medium can also be effective.[5]

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified title compound.

Structural Confirmation: A Spectroscopic Approach

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods should be employed.

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Singlets/doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to thiophene protons.- A broad singlet in the downfield region (δ 7.0-7.5 ppm) for the -NH₂ protons, which disappears upon D₂O exchange. | Provides information on the proton environment, confirming the presence of the thiophene ring and the primary amine group. |

| ¹³C NMR | - Peaks in the aromatic region (δ 110-150 ppm) for the thiophene carbons.- Two distinct signals in the downfield region (δ 155-170 ppm) corresponding to the two carbons of the 1,3,4-oxadiazole ring. | Confirms the carbon skeleton of the molecule, including the heterocyclic rings. |

| FT-IR | - N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹).- C=N stretching of the oxadiazole ring (around 1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (around 1050-1150 cm⁻¹). | Identifies key functional groups present in the molecule. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.- Fragmentation patterns consistent with the cleavage of the oxadiazole ring.[6][7] | Confirms the molecular weight and elemental composition (presence of bromine). |

Core Physicochemical Properties: Experimental Protocols

The following protocols are designed to provide a robust characterization of the title compound's fundamental physicochemical properties.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range.[8]

Protocol:

-

Finely powder a small amount of the dry, crystalline compound.

-

Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]

-

Place the capillary tube in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[8]

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the determination with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor influencing drug absorption and distribution. Poor solubility can be a major hurdle in drug development.

Protocol (Shake-Flask Method):

-

Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Add an excess amount of the compound to each buffer in separate vials.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in units of µg/mL or µM.

Lipophilicity (Log P) Determination

Rationale: The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. A Log P value between 0 and 5 is often considered optimal for oral bioavailability.[10]

Protocol (RP-HPLC Method):

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).[11][12]

-

Calibration: Inject a series of standard compounds with known Log P values and record their retention times.

-

Sample Analysis: Dissolve the title compound in a suitable solvent and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

-

Calculation: Calculate the capacity factor (k) for each standard and the test compound. A linear relationship is established between the log k values of the standards and their known Log P values. The Log P of the title compound is then determined from this calibration curve.[12]

In Silico Profiling and Biological Screening

Computational tools provide a rapid, cost-effective means to predict the drug-like properties of a molecule, guiding further experimental work.[1][13]

ADME/Toxicity Prediction

Rationale: Early prediction of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile can identify potential liabilities and de-risk a project.[2][14]

Methodology:

-

Input: The 2D structure of this compound is submitted to computational platforms (e.g., SwissADME, PreADMET).[1]

-

Analysis: These tools use algorithms and models built from large datasets to predict properties such as:

-

Drug-likeness: Compliance with rules like Lipinski's Rule of Five.

-

Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450s).

-

Toxicity: Alerts for potential mutagenicity, carcinogenicity, or other toxic effects.

-

-

Output: The results are typically presented in a summary table, providing a preliminary assessment of the compound's suitability as a drug candidate.

| Predicted Property | Parameter | Significance |

| Physicochemical | Molecular Weight, Log P, H-bond donors/acceptors | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Absorption | GI Absorption, BBB Permeation | Predicts how the compound will be absorbed and distributed in the body. |

| Metabolism | CYP450 Inhibition | Indicates potential for drug-drug interactions. |

| Toxicity | Mutagenicity, Carcinogenicity | Early flags for significant safety concerns. |

Initial Biological Screening

Rationale: Given the known activities of related compounds, initial screening for cytotoxicity and antimicrobial effects is a logical starting point.[15][16]

Protocol: Cytotoxicity (MTT Assay)

-

Cell Culture: Seed cancer cell lines (e.g., HepG2, NCI-H460) in 96-well plates and allow them to attach for 24 hours.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the title compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization & Readout: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[17]

Protocol: Antibacterial Screening (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Preparation: In a 96-well plate, prepare two-fold serial dilutions of the title compound in a suitable broth medium.

-

Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

Protocol: Antifungal Screening (Broth Microdilution)

-

The protocol is similar to the antibacterial screening, but with fungal species (e.g., Candida albicans, Aspergillus niger) and appropriate growth media and incubation conditions.[19][20] The MIC is determined as the lowest concentration that inhibits fungal growth.

Conclusion

This guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of this compound. By following these structured, self-validating protocols, researchers can generate the high-quality, reproducible data necessary to assess the therapeutic potential of this promising heterocyclic compound. A thorough understanding of these core properties is the bedrock upon which successful drug discovery and development programs are built.

References

-

Al-Omair, M. A. (2021). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate. Available at: [Link]

-

BYJU'S. (n.d.). Determination of Melting Point of an Organic Compound. Available at: [Link]

-

Fernandez Vactor. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Allied Academies. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Zhang, M., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Oncology Letters. Available at: [Link]

-

Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. Available at: [Link]

-

Hasan, M. M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

-

Wilson, N. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Berkow, E. L., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]

-

ResearchGate. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Available at: [Link]

-

Lancaster City Schools. (n.d.). Determination of Melting Point. Available at: [Link]

-

Fair, R. J., & Tor, Y. (2014). Screening Strategies to Identify New Antibiotics. Bentham Science. Available at: [Link]

-

Revie, N. M., et al. (2022). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available at: [Link]

-

Thompson, G. R., et al. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. Available at: [Link]

-

ResearchGate. (2009). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. Available at: [Link]

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

- Google Patents. (2003). US20030040032A1 - Methods of screening for antimicrobial compounds.

-

ResearchGate. (2013). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). Available at: [Link]

-

Wang, S., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Briefings in Bioinformatics. Available at: [Link]

-

Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials. Available at: [Link]

-

Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

-

Kovács, R. (2021). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. Available at: [Link]

-

Sharma, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. Available at: [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link]

-

ResearchGate. (2011). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]

-

Zhang, M., et al. (2018). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of al. Semantic Scholar. Available at: [Link]

-

Mansoury, D., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

-

Nguyen, T. T. H., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery. Available at: [Link]

-

ProQuest. (2023). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Available at: [Link]

-

Gong, Y.-D., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Organic Chemistry Portal. Available at: [Link]

-

SciSpace. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Available at: [Link]

-

Vahedi, H., et al. (2007). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]

-

CDC. (2024). Antifungal Susceptibility Testing for C. auris. Available at: [Link]

-

Liu, X., et al. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Phytochemical Analysis. Available at: [Link]

-

Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Available at: [Link]

-

FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Available at: [Link]

-

Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. (2014). (PDF) In Silico Physicochemical Parameter Predictions. Available at: [Link]

-

Domínguez, R., et al. (2004). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganica Chimica Acta. Available at: [Link]

-

ResearchGate. (2022). (PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. Available at: [Link]

-

ACS Publications. (1984). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Available at: [Link]

-

de Oliveira, C. S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. Available at: [Link]

-

ResearchGate. (2007). (PDF) Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available at: [Link]

-

ScienceDirect. (1981). mass spectrometry of oxazoles. Available at: [Link]

-

Gallocchio, E., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Theory and Computation. Available at: [Link]

Sources

- 1. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 2. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. youtube.com [youtube.com]

- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 13. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mjpms.in [mjpms.in]

- 19. journals.asm.org [journals.asm.org]

- 20. academic.oup.com [academic.oup.com]

A Computational Deep Dive: Unraveling the Electronic Landscape of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine for Drug Discovery

This technical guide provides a comprehensive exploration of the synthesis and in-silico analysis of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the critical interplay between synthetic chemistry and computational studies, specifically Density Functional Theory (DFT), to elucidate the structural and electronic properties that underpin the biological activity of these molecules.

The strategic incorporation of a thiophene ring, a 1,3,4-oxadiazole moiety, and an amine group creates a unique scaffold with diverse pharmacological possibilities.[1][2][3] The presence of these heterocycles is a common feature in many clinically approved drugs, highlighting their importance in modern drug discovery.[4][5] This guide will navigate through the synthetic pathways to access this core structure, followed by a detailed protocol for conducting DFT studies to predict molecular reactivity, stability, and potential intermolecular interactions. The insights gleaned from such computational analyses are invaluable for the rational design of novel therapeutic agents.

The Synthetic Blueprint: Accessing the this compound Scaffold

The synthesis of the target compound and its derivatives leverages established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route commences with the commercially available 5-bromothiophene-2-carboxylic acid. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of the Core Structure

Step 1: Esterification of 5-Bromothiophene-2-carboxylic Acid

-

To a solution of 5-bromothiophene-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

Upon completion, the solvent is evaporated under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The resulting ester, methyl 5-bromothiophene-2-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Hydrazinolysis of the Ester

-

The synthesized methyl 5-bromothiophene-2-carboxylate is dissolved in ethanol.

-

Hydrazine hydrate is added dropwise to the solution at room temperature.

-

The mixture is then refluxed for 8-10 hours.

-

After cooling, the precipitated solid, 5-bromothiophene-2-carbohydrazide, is filtered, washed with cold ethanol, and dried.

Step 3: Formation of the 1,3,4-Oxadiazole Ring

-

The 5-bromothiophene-2-carbohydrazide is treated with cyanogen bromide in a suitable solvent like methanol.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The solvent is removed in vacuo, and the residue is treated with an aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

The resulting solid, this compound, is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure product.[6][7]

This synthetic approach is versatile and allows for the introduction of various substituents on the amine group by reacting the corresponding carbohydrazide with different cyclizing agents or by post-synthetic modification of the 2-amino group.

The Computational Microscope: Harnessing DFT to Predict Molecular Behavior

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry and drug design, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.[8] By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics, which are crucial for understanding the reactivity and interaction of a drug candidate with its biological target.[9][10]

Detailed Computational Protocol for DFT Studies

This section outlines a robust and validated protocol for performing DFT calculations on this compound and its derivatives.

Software: Gaussian 09 or 16 suite of programs is recommended for these calculations.

Methodology:

-

Geometry Optimization:

-

The initial structure of the molecule is built using a molecular editor and pre-optimized using a molecular mechanics force field (e.g., UFF).

-

The final geometry optimization is performed using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

A Pople-style basis set, such as 6-311+G(d,p), is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the nuances of heterocyclic systems.[11]

-

The optimization is carried out in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a biological environment.

-

-

Frequency Calculations:

-

Following geometry optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[12]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting non-covalent interactions with biological macromolecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

-

Caption: A typical workflow for DFT studies of drug-like molecules.

Analysis of Computational Results: A Hypothetical Case Study

To illustrate the power of this approach, we present a set of hypothetical, yet realistic, DFT-calculated data for the parent compound, this compound. These values are representative of what would be expected from the computational protocol described above.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(thiophene)-C(oxadiazole) | 1.45 | - | - |

| C=N (oxadiazole) | 1.30 | - | - |

| N-N (oxadiazole) | 1.38 | - | - |

| C-O (oxadiazole) | 1.35 | - | - |

| C-NH2 | 1.36 | - | - |

| C-Br | 1.88 | - | - |

| Thiophene-Oxadiazole | - | - | 15.0 |

The planarity between the thiophene and oxadiazole rings, indicated by the small dihedral angle, suggests a good degree of π-conjugation across the molecular backbone, which can influence the electronic properties and potential for π-stacking interactions with biological targets.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 Debye |

| Mulliken Charge on NH2 | -0.45 e |

| Mulliken Charge on Br | -0.12 e |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[12] The calculated gap of 4.7 eV suggests a moderately reactive molecule. The negative Mulliken charges on the amino group and the bromine atom indicate their nucleophilic character and potential to act as hydrogen bond acceptors.

Caption: Relationship between calculated electronic properties and predicted molecular behavior.

Bridging the Gap: Correlating Computational Data with Biological Activity

The true utility of DFT studies in drug discovery lies in their ability to provide a rational basis for understanding and predicting biological activity. For instance, the MEP map can guide the design of derivatives with enhanced binding affinity by identifying regions that are favorable for hydrogen bonding or other non-covalent interactions with a specific protein target.

The HOMO and LUMO energy levels can be correlated with the molecule's potential as an electron donor or acceptor, which is relevant for its involvement in redox-mediated biological processes. Furthermore, by calculating these properties for a series of derivatives with varying substituents, it is possible to establish Quantitative Structure-Activity Relationships (QSAR), which can accelerate the optimization of lead compounds.

Conclusion

The integration of synthetic chemistry with advanced computational techniques like Density Functional Theory provides a powerful paradigm for the modern drug discovery pipeline. This technical guide has detailed a comprehensive approach for the synthesis and in-silico characterization of this compound derivatives. By following the outlined experimental and computational protocols, researchers can gain deep insights into the structure-property relationships of this promising class of heterocyclic compounds. The predictive power of DFT, when judiciously applied, can significantly reduce the time and resources required for the identification and optimization of novel drug candidates, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted- 1,3,4-Oxadiazole Derivatives. (2023-07-24). Available at: [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013-10). Research Journal of Chemical Sciences. Available at: [Link]

-

Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2025-01-01). R Discovery. Available at: [Link]

-

Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. (2024). Request PDF. Available at: [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Available at: [Link]

-

Density Functional Theory Study of new materials based on thiophene and oxathiazole in their neutral and doped states. (2012). ResearchGate. Available at: [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022-11-01). PubMed. Available at: [Link]

-

5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole. (2011). National Institutes of Health. Available at: [Link]

-

Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational stud. (2024). Growing Science. Available at: [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022-11-01). MDPI. Available at: [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024-11-14). National Institutes of Health. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018-05-30). PubMed. Available at: [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. (2014). Request PDF. Available at: [Link]

-

Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022). Arabian Journal of Chemistry. Available at: [Link]

-

2,5-Disubstituted structures of 1,3,4-oxadiazole and 1,3,4-thiodiazole for anti-inflammatory potential: DFT approach for the structural aspects. (2024). ResearchGate. Available at: [Link]

-

Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]. (2021-02-12). Available at: [Link]

-

Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1][9] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. (2018). Request PDF. Available at: [Link]

-

Synthesis and biological activities of 1, 3, 4-oxadiazole derivatives: A review of literature. (2018-01-22). Available at: [Link]

-

Role of DFT in Drug Design: A Mini Review. (2021). Longdom Publishing. Available at: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003-04). Available at: [Link]

-

Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[1][9] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. (2018). Request PDF. Available at: [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. Available at: [Link]

-

DFT and TD-DFT Study of Bis1][9]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. (2018). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/DFT-and-TD-DFT-Study-of-Bis-%5B2-(5-Amino-%5B1-%2C3-%2C4%5D--Yousif-Ahmed/8b8e0a2979069d51925b682333f20f18d7f7e9f3]([Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018-05-30). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(5-Bromothiophen-2-yl)-5-[5-(10-ethylphenothiazin-3-yl)thiophen-2-yl]-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Characterization of the Solubility Profile of 5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine for Drug Development Applications

Executive Summary

5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound incorporating a bromothiophene moiety, known for its role in modulating lipophilicity, and a 1,3,4-oxadiazol-2-amine scaffold, a pharmacophore recognized for its metabolic stability and diverse biological activities.[1][2][3] As with any promising new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for successful drug development. Among these properties, solubility is a critical-path parameter that directly influences bioavailability, formulatability, and the ultimate therapeutic efficacy of a drug candidate.[4][5] More than 40% of NCEs exhibit poor aqueous solubility, a major hurdle that can terminate development.[6]

This technical guide provides a comprehensive framework for researchers and drug development professionals to determine, interpret, and leverage the solubility profile of this compound. It moves beyond a simple listing of data to explain the causality behind experimental design, grounding the methodology in established standards. We present a detailed protocol for determining thermodynamic solubility, offer a representative data profile in pharmaceutically relevant solvents, and discuss the profound implications of these findings for Biopharmaceutics Classification System (BCS) assessment, formulation strategies, and preclinical development.

Physicochemical Rationale: Predicting Solubility Behavior

The molecular architecture of this compound provides clear indicators of its likely solubility behavior. A proactive analysis of its structure allows for the design of a logical and efficient experimental plan.

-

The Role of Ionization (pH-Dependent Solubility): The primary amine (-NH₂) at the 2-position of the oxadiazole ring is a basic functional group. In acidic environments, this amine will become protonated to form a cationic salt (-NH₃⁺). This ionization dramatically increases the molecule's interaction with polar solvents like water, leading to a significant increase in aqueous solubility at low pH.[7] Therefore, solubility must be characterized across a physiologically relevant pH range, such as in simulated gastric fluid (pH ~1.2) and simulated intestinal fluid (pH ~6.8).

-

Structural Contributions to Polarity: The compound presents a duality of character. The 1,3,4-oxadiazole ring, with its one oxygen and two nitrogen heteroatoms, is a polar, electron-deficient system capable of acting as a hydrogen bond acceptor.[8][9] Conversely, the 5-bromothiophen ring is largely non-polar and contributes to the molecule's lipophilicity. This balance suggests that the compound will exhibit limited solubility in highly non-polar solvents (e.g., hexanes) and water, but will likely be soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., lower-chain alcohols) that can satisfy its hydrogen bonding potential.

-

Impact of Crystalline Structure: For solid compounds, the energy of the crystal lattice must be overcome by solvation energy for dissolution to occur. The existence of different crystalline forms, or polymorphs, can lead to significant variations in measured solubility.[7] It is imperative that the solid form of the material being tested is well-characterized (e.g., by XRPD) and consistent across all experiments to ensure data reproducibility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive equilibrium solubility data, the shake-flask method is the universally recognized gold standard.[10] It measures the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium. The following protocol is aligned with OECD Guideline 107 and industry best practices.[11]

Principle

An excess amount of the solid compound is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature for a period sufficient to reach equilibrium between the dissolved and undissolved states. The solid phase is then removed by centrifugation and/or filtration, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.

Materials and Reagents

-

Test Compound: this compound (purity >98%, solid form characterized).

-

Solvents: HPLC-grade or equivalent. Examples include Purified Water, 0.1 N HCl (for pH 1.2), Phosphate Buffer (pH 6.8), Methanol, Ethanol, Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).

-

Equipment: Analytical balance, glass vials with Teflon-lined screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PVDF), and a validated HPLC-UV system.

Step-by-Step Methodology

-

Preparation: Add an excess of the solid compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and moderate agitation speed. Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached by comparing the 24h and 48h results.[12]

-

Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for coarse settling. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-